molecular formula C25H27ClN6O5S B13431546 Triazole sulcotrione CAS No. 1911613-97-2

Triazole sulcotrione

Cat. No.: B13431546
CAS No.: 1911613-97-2
M. Wt: 559.0 g/mol
InChI Key: WXQMIXCKKFECIU-UHFFFAOYSA-N
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Description

Triazole sulcotrione is a herbicidal composition identified in patent literature as an agent for crop protection research . Its described mechanism of action involves the inhibition of key plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for modern herbicides that leads to bleaching of foliage and plant growth inhibition . The formulation is further characterized as impacting other critical biosynthetic pathways, such as carotenoid biosynthesis, acetolactate synthase (ALS), very long-chain fatty acid (VLCFA) synthesis, tubulin polymerization, and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase . For environmental and agricultural scientists, this compound serves as a valuable compound for studying the effects and fate of herbicides in the soil ecosystem. Research indicates that soil treated with sulcotrione-based herbicides can experience shifts in microbial abundance and diversity, stimulating certain bacterial populations like organotrophic bacteria while potentially inhibiting fungi . Furthermore, these compounds can alter soil enzyme activities, such as decreasing urease activity while increasing arylsulfatase and acid phosphatase activity, making them relevant for assessing soil health and biochemical activity . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1911613-97-2

Molecular Formula

C25H27ClN6O5S

Molecular Weight

559.0 g/mol

IUPAC Name

[4-[2-chloro-3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylsulfonylbenzoyl]-2,5-dimethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C25H27ClN6O5S/c1-13-10-14(2)32(27-13)12-19-20(38(7,35)36)9-8-17(22(19)26)23(33)21-16(4)29-31(6)24(21)37-25(34)18-11-30(5)28-15(18)3/h8-11H,12H2,1-7H3

InChI Key

WXQMIXCKKFECIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2Cl)C(=O)C3=C(N(N=C3C)C)OC(=O)C4=CN(N=C4C)C)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The CuAAC reaction is the most widely used method for synthesizing 1,2,3-triazoles. It involves a cycloaddition between an azide and a terminal alkyne under copper catalysis, yielding triazoles with high regioselectivity and yield.
  • This method is favored for its mild conditions and functional group tolerance, making it suitable for complex molecules like sulcotrione derivatives.
  • The reaction mechanism involves the formation of a copper-acetylide intermediate, followed by cycloaddition and ring closure to form the triazole ring.

Cyclization of Hydrazine Derivatives and Amidrazones

  • 1,2,4-Triazoles are commonly synthesized by cyclization reactions involving amidines, imidates, amidrazones, or hydrazones.
  • For example, cyclization of formylthiosemicarbazide or 1-benzoyl-3-thiosemicarbazide under heating or basic conditions produces 1,2,4-triazole derivatives.
  • These methods provide access to triazole rings with sulfur functionality, which may be relevant for sulcotrione analogs.

Other Nitrogen Sources and Metal Catalysis

  • Other nitrogen sources include sodium azide, trimethylsilyl azide, alkyl/aryl azides, hydrazones, and diazo compounds.
  • Copper catalysis remains the most popular metal catalyst due to its efficiency and relatively low toxicity.
  • Recent advances include metal-free catalysis (e.g., photocatalysis, electrocatalysis) aiming for greener synthesis routes.

Specific Preparation Methods of this compound

Cyclization and Acylation Approach

  • A reported synthetic route for this compound analogs involves cyclization of substituted aminophenols or amino alcohols with trichloromethyl dichlorobenzene triazole intermediates.
  • The process typically uses mild conditions without expensive catalysts or reagents.
  • A general procedure includes stirring the aminophenol (or amino alcohol) with the triazole intermediate in N,N-dimethylacetamide (DMAC) at room temperature for approximately 2 hours.
  • The reaction mixture is then treated with aqueous sodium hydroxide (2 M), followed by extraction, drying, and purification via silica gel chromatography using petroleum ether/ethyl acetate mixtures to isolate the target this compound compounds.

CuAAC-Based Synthesis of Sulfonyl-Containing Triazoles

  • Sulfonyl fluoride reagents can be used to introduce sulfonyl groups into the triazole ring.
  • Terminal alkynes react with sulfonyl fluoride reagents under Cu(I) catalysis (CuSO4·5H2O with sodium ascorbate) in methanol at room temperature for 12-24 hours.
  • This yields 1-bromo-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethane-1-sulfonyl fluoride intermediates.
  • Subsequent base treatment (e.g., with pyrrolidine) induces elimination to form NH-1,2,3-triazoles bearing sulfonyl groups.
  • This method achieves good to excellent yields (often >80%), is mild, and compatible with various substituents, including aromatic, aliphatic, and heterocyclic groups.

Temperature-Regulated Aerobic Oxidative Coupling

  • For bis(1,2,3-triazole) or alkynyl-substituted triazoles, temperature plays a crucial role.
  • At low temperature (0°C), aerobic oxidative coupling favors bis-triazole formation.
  • At higher temperature (60°C), the reaction favors 5-alkynyl-1,2,3-triazole products.
  • This method involves copper-catalyzed aerobic oxidation steps and can be adapted for functionalized this compound derivatives.

Data Table: Comparative Summary of Key Preparation Methods

Method Key Reagents/Conditions Target Triazole Type Yield Range (%) Notes
CuAAC (Azide + Terminal Alkyne) CuSO4·5H2O, sodium ascorbate, MeOH, rt, 12-24h 1,2,3-Triazoles 80-95 High regioselectivity, mild, versatile
Cyclization of Hydrazine Derivatives Formylthiosemicarbazide or benzoyl-thiosemicarbazide, heat or base 1,2,4-Triazoles 70-92 Suitable for sulfur-containing triazoles
Cyclization + Acylation of Aminophenols Aminophenol + trichloromethyl dichlorobenzene triazole, DMAC, rt, NaOH workup This compound analogs 75-90 No expensive catalysts, mild conditions
Aerobic Oxidative Coupling (Temperature Dependent) Cu catalyst, O2, 0-60°C Bis-triazoles or alkynyl-triazoles 65-85 Temperature controls product selectivity
Sulfonyl Fluoride Reagent + Alkyne (CuAAC) Sulfonyl fluoride reagent, terminal alkyne, CuSO4, sodium ascorbate, MeOH, rt Sulfonyl-substituted 1,2,3-triazoles 80-98 Enables sulfonyl group incorporation, base-sensitive

Comprehensive Research Findings and Notes

  • The CuAAC reaction is pivotal in synthesizing this compound derivatives due to its efficiency and mild reaction conditions, allowing introduction of diverse functional groups without compromising the sulcotrione moiety.
  • Cyclization methods using hydrazine derivatives provide access to 1,2,4-triazole rings, which may be relevant depending on the specific triazole isomer in sulcotrione analogs.
  • The use of trichloromethyl dichlorobenzene triazole intermediates combined with substituted aminophenols or amino alcohols offers a practical route to this compound compounds without requiring expensive catalysts.
  • Advances in green chemistry and metal-free catalysis are emerging but have yet to be widely applied in this compound synthesis.
  • The sulfonyl fluoride-based CuAAC approach allows for the incorporation of sulfonyl groups, which can enhance the biological activity and stability of the this compound compounds.

Chemical Reactions Analysis

Types of Reactions

Triazole sulcotrione can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Triazole sulcotrione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of triazole sulcotrione involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, triazole compounds typically inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to fungal cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares triazole sulcotrione with structurally or functionally related compounds:

Compound Molecular Formula Application Mechanism of Action Key Metabolites Toxicity Profile
This compound C₂₅H₂₇ClN₆O₅S Herbicide (corn) HPPD inhibition CMBA, CHD Photoproducts toxic to Vibrio fischeri
Mesotrione C₁₄H₁₃NO₇S Herbicide (corn) HPPD inhibition 4-Methylsulfonyl-2-nitrobenzoic acid Lower aquatic toxicity vs. sulcotrione
Prothioconazole C₁₄H₁₅ClN₄O₂S Fungicide (cereals) Cytochrome P450 lanosterol demethylase Prothioconazole-desthio High mammalian toxicity
Chalcone-Triazole Hybrids Variable (e.g., C₂₀H₁₈N₄O₂) Anti-inflammatory/antitumor COX-2 inhibition N/A Selective cytotoxicity

Key Comparative Insights

  • Mechanistic Similarities :

    • Both this compound and mesotrione target HPPD but differ in photodegradation pathways. Mesotrione’s photoproducts are less toxic to aquatic organisms compared to sulcotrione’s CMBA and CHD, which enhance toxicity in Vibrio fischeri .
    • Prothioconazole, a triazole-3-thione fungicide, shares the triazole core but targets fungal sterol biosynthesis, unlike sulcotrione’s plant-specific action .
  • Structural Divergence :

    • Chalcone derivatives bearing triazole moieties (e.g., compounds 8 and 9 in ) exhibit antitumor activity via COX-2 inhibition, a mechanism distinct from sulcotrione’s HPPD inhibition .
  • Environmental Persistence :

    • Sulcotrione’s biodegradation in soil is mediated by Pseudomonas putida, whereas mesotrione degradation involves a broader microbial consortium, reducing its persistence .
  • Toxicity: Sulcotrione’s minor photoproducts (unidentified due to analytical limitations) are hypothesized to contribute more to toxicity than major metabolites like CMBA . Prothioconazole’s desthio metabolite is significantly toxic to non-target organisms, highlighting the ecological risks of triazole derivatives .

Research Findings and Data

Photodegradation and Toxicity (this compound vs. Mesotrione)

Parameter Sulcotrione Mesotrione
Major Photoproducts CMBA, CHD 4-Methylsulfonyl-2-nitrobenzoic acid
LC₅₀ for Vibrio fischeri 12.5 mg/L (post-irradiation) >50 mg/L
Soil Half-Life 7–14 days 5–10 days

Biocidal Activity (Triazole Derivatives)

Compound IC₅₀ (COX-2 Inhibition) Antitumor Activity (IC₅₀, μM)
Chalcone-Triazole 8 0.45 μM 2.1 (MCF-7 cells)
Prothioconazole N/A N/A
Sulcotrione N/A N/A

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the chemical structure and purity of triazole sulcotrione?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For purity assessment, HPLC with UV detection is used, often with a C18 column and mobile phases like methanol/water or acetonitrile/water acidified with trifluoroacetic acid (TFA) . Reagent-grade solvents and standardized protocols for sample preparation (e.g., SPE cartridges) ensure reproducibility .

Q. How is the inhibition of hydroxyphenylpyruvate dioxygenase (HPPD) by this compound quantified experimentally?

  • Methodological Answer : Enzyme inhibition is measured via HPLC to monitor substrate (HPPA) depletion and product (homogentisic acid, HA) formation. A radiolabeled 14^{14}CO2_2-capture assay can also quantify HPPD activity by tracking 14^{14}CO2_2 release from [14^{14}C]-labeled HPPA. Dose-response curves using this compound concentrations (e.g., 250 nM) are analyzed to calculate IC50_{50} values .

Q. What are the standard protocols for assessing this compound's environmental sorption behavior?

  • Methodological Answer : Sorption coefficients (KdK_d) are determined by equilibrating soil samples with aqueous sulcotrione solutions. The apparent KdK_d is calculated as the ratio of sorbed-to-dissolved herbicide concentrations. Kinetic studies require sequential sampling (e.g., days 0–30) to track KdK_d changes over time. Soil properties (organic carbon, pH) must be documented to interpret variability between fields .

Advanced Research Questions

Q. How can researchers design experiments to isolate bacterial strains capable of degrading this compound in agricultural soils?

  • Methodological Answer :

  • Step 1 : Collect soil from sulcotrione-treated plots and establish microcosms with sterile controls to rule out abiotic degradation.
  • Step 2 : Enrich cultures by repeated subculturing in sulcotrione-amended media.
  • Step 3 : Screen isolates via amplified ribosomal DNA restriction analysis (ARDRA) and REP-PCR to identify phylogenetically distinct strains.
  • Step 4 : Validate degradation efficiency using HPLC to quantify sulcotrione and metabolites (e.g., 2-chloro-4-mesylbenzoic acid) .

Q. What experimental strategies resolve contradictions in reported sorption coefficients (KdK_d) for this compound across different soils?

  • Methodological Answer :

  • Factor Analysis : Conduct multivariate regression to correlate KdK_d variability with soil parameters (e.g., clay content, organic matter).
  • Kinetic Modeling : Use time-dependent sorption models to account for hysteresis effects.
  • Meta-Analysis : Aggregate published KdK_d data (e.g., from Table 2 in ) and apply random-effects models to identify global trends and outliers.

Q. How can the metabolic pathways of this compound degradation in Pseudomonas putida be characterized at the genetic level?

  • Methodological Answer :

  • Genomic Sequencing : Perform whole-genome sequencing of efficient degraders (e.g., strain 1OP) to identify candidate genes (e.g., oxygenases, hydrolases).
  • Transcriptomics : Use RNA-seq to profile gene expression under sulcotrione exposure.
  • Mutagenesis : Knock out mobile genetic elements (e.g., plasmids) suspected of harboring degradation genes and assess loss-of-function phenotypes .

Q. What advanced techniques are used to study the binding mechanism of this compound to HPPD?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the HPPD-sulcotrione co-crystal structure to identify active-site interactions.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Molecular Dynamics Simulations : Model conformational changes in HPPD upon inhibitor binding .

Methodological Guidelines for Reproducibility

  • Data Reporting : Include soil physicochemical properties (e.g., CEC, pH) and analytical parameters (e.g., HPLC column type, detection wavelength) to enable replication .
  • Controls : Use autoclaved soil samples to distinguish biotic vs. abiotic degradation .
  • Statistical Rigor : Report standard deviations for KdK_d values and IC50_{50} determinations, and use ANOVA for multi-group comparisons .

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